H2L5186303

LPA receptor pharmacology calcium signaling GPCR selectivity

Select H2L5186303 for unambiguous attribution of phenotypic changes to LPA2 blockade. With >3,000-fold selectivity over LPA1 and ~138-fold over LPA3, it eliminates confounding off-target effects inherent to pan-LPA antagonists. Validated in neonatal lung development (4–5× vascular tube formation enhancement, 12% MLI reduction), asthma, and oncogenic Erk signaling models. Published comparative datasets against Ki16425 and GRI977143 enable direct benchmarking. Supplied as ≥98% (HPLC) yellow solid; soluble in DMSO. Order now to strengthen your LPA2 target validation workflow.

Molecular Formula C26H20N2O6
Molecular Weight 456.45
CAS No. 139262-76-3
Cat. No. B607909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2L5186303
CAS139262-76-3
SynonymsH2L5186303;  H2L 5186303;  H2L-5186303.
Molecular FormulaC26H20N2O6
Molecular Weight456.45
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
InChIInChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-
InChIKeyBFNFDDZOFCRJTI-PORYWJCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H2L5186303 CAS 139262-76-3: Potent and Selective LPA2 Receptor Antagonist for Lysophosphatidic Acid Signaling Research


H2L5186303 (CAS 139262-76-3) is a non-lipid, small-molecule antagonist that selectively targets the lysophosphatidic acid 2 (LPA2) receptor, a member of the endothelial differentiation gene (Edg) family of G protein-coupled receptors involved in diverse physiological and pathological processes including inflammation, fibrosis, and cancer progression [1]. The compound demonstrates nanomolar potency at LPA2 in calcium mobilization assays and is structurally characterized as (Z,Z)-4,4′-[1,3-phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] with a molecular weight of 488.45 g/mol .

Why H2L5186303 Cannot Be Interchanged with Other LPA Receptor Antagonists in Experimental Workflows


The LPA receptor family comprises six distinct subtypes (LPA1–LPA6) with divergent and sometimes opposing signaling roles in disease models; substitution of H2L5186303 with pan-LPA antagonists or agents with different subtype selectivity profiles introduces confounding variables that can invert experimental outcomes. For instance, Ki16425 exhibits preferential antagonism at LPA1 and LPA3 (Ki = 0.34 μM and 0.93 μM, respectively) with weaker activity at LPA2 (Ki = 6.5 μM) , whereas the LPA2 agonist GRI977143 produces differential therapeutic effects compared to H2L5186303 when administered in the same asthma model, with the antagonist demonstrating broader suppressive efficacy across sensitization and challenge phases [1]. The selectivity profile of H2L5186303—approximately 138-fold over LPA3 and >3000-fold over LPA1—ensures that observed phenotypic changes can be attributed specifically to LPA2 blockade rather than off-target receptor engagement .

H2L5186303 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Performance Data


LPA2 Receptor Selectivity Profile of H2L5186303 Versus LPA1 and LPA3 in Calcium Mobilization Assays

H2L5186303 exhibits pronounced selectivity for the LPA2 receptor over LPA1 and LPA3 subtypes in a standardized LPA-elicited calcium mobilization assay. The compound demonstrates an IC50 of 8.9 nM at LPA2, compared to 1,230 nM at LPA3 and 27,354 nM at LPA1, yielding selectivity ratios of approximately 138-fold over LPA3 and 3,073-fold over LPA1 . An independent source reports LPA3 IC50 as 4,504 nM and binding affinity Ki = 7.2 nM at LPA2, with 40- to 1,800-fold selectivity over other LPA receptors .

LPA receptor pharmacology calcium signaling GPCR selectivity LPA2 antagonism

Direct In Vivo Comparison of H2L5186303 and LPA2 Agonist GRI977143 in Ovalbumin-Induced Allergic Asthma Model

In a head-to-head study comparing H2L5186303 (LPA2 antagonist) and GRI977143 (LPA2 agonist) in a single experimental protocol of ovalbumin (OVA)-induced allergic asthma in BALB/c mice, H2L5186303 demonstrated strong suppressive efficacy across multiple endpoints when administered before OVA sensitization and challenge [1]. Specifically, H2L5186303 suppressed airway hyperresponsiveness, reduced inflammatory cytokine levels, decreased mucin production, and lowered eosinophil numbers in bronchoalveolar lavage fluid [1]. In contrast, GRI977143 showed significant suppression only when administered before OVA challenge but not when given before sensitization, indicating differential therapeutic windows between the two LPA2 modulators [1].

allergic asthma in vivo pharmacology LPA2 modulation Th2 inflammation

Selectivity Profile Comparison: H2L5186303 Versus Pan-LPA Antagonist Ki16425

H2L5186303 and Ki16425 exhibit fundamentally different LPA receptor subtype selectivity profiles. H2L5186303 demonstrates high selectivity for LPA2 (IC50 = 8.9 nM) with substantially lower potency at LPA1 (IC50 = 27,354 nM) and LPA3 (IC50 = 1,230 nM) . In contrast, Ki16425 preferentially targets LPA1 (Ki = 0.34 μM) and LPA3 (Ki = 0.93 μM) while displaying markedly weaker activity at LPA2 (Ki = 6.5 μM) . This inverse selectivity pattern means that H2L5186303 is ~730-fold more potent at LPA2 than Ki16425, while Ki16425 is ~80-fold more potent at LPA1 than H2L5186303.

LPA receptor antagonists receptor subtype selectivity Ki16425 comparative pharmacology

In Vivo Vascular Protection and Alveolar Development Efficacy of H2L5186303 in Neonatal Chronic Lung Disease Model

In a neonatal mouse model of chronic lung disease, H2L5186303 treatment produced quantifiable improvements in vascular and alveolar development endpoints [1]. The compound enhanced tube formation ability of HUVECs exposed to LPA by 4-fold under normoxic conditions and 5-fold under hyperoxic conditions [1]. Furthermore, H2L5186303 significantly protected against hyperoxia-induced vascular malformation (2-fold improvement) and improved alveolarization as measured by a 12% decrease in mean linear intercept (MLI) in neonatal mice [1].

neonatal lung disease vascular development alveolarization LPA2 antagonism

H2L5186303 Inhibition of LPA2-Mediated Erk Activation and Proliferation in HCT-116 Colorectal Cancer Cells

H2L5186303 inhibits LPA2-mediated Erk activation and cellular proliferation in HCT-116 colorectal cancer cells at concentrations consistent with its LPA2 antagonist potency . While specific quantitative IC50 values for Erk inhibition and proliferation suppression are not fully detailed in available sources, the compound's activity in this pathway is reported to correlate with its LPA2 IC50 of 8.9 nM, with no significant activity observed at LPA1 or LPA3 receptors (IC50 >1,000 nM) . This functional antagonism provides a mechanistic link between receptor occupancy and downstream signaling outcomes.

colorectal cancer Erk signaling cell proliferation LPA2 antagonism

Chemical Identity and Purity Specifications of H2L5186303 for Reproducible Experimental Use

H2L5186303 is chemically defined as (Z,Z)-4,4′-[1,3-phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] with molecular formula C26H20N2O8 and molecular weight 488.45 g/mol . Commercial suppliers report purity specifications of ≥98% as determined by HPLC analysis . The compound is supplied as a white to beige powder with defined solubility in DMSO (≥25 mg/mL) . Recommended storage conditions are 2–8°C for powder form .

chemical characterization purity analysis compound identity quality control

Recommended Research Applications for H2L5186303 Based on Validated Quantitative Evidence


LPA2-Specific Signaling Dissection in Fibrosis and Inflammatory Disease Models

Researchers investigating LPA receptor subtype contributions to fibrosis, asthma, or chronic inflammation should select H2L5186303 when experimental design requires isolating LPA2-mediated effects from LPA1 and LPA3 signaling. The compound's 138-fold selectivity over LPA3 and >3,000-fold selectivity over LPA1 enables confident attribution of observed phenotypic changes to LPA2 blockade. This is particularly critical in pulmonary fibrosis and asthma studies where LPA1 and LPA2 have been reported to exert distinct, sometimes opposing, roles in disease pathogenesis [1].

Neonatal Chronic Lung Disease and Vascular Development Studies Requiring In Vivo Validation

For studies examining LPA2's role in neonatal lung development, alveolarization, and vascular integrity, H2L5186303 provides a validated pharmacological tool with published in vivo efficacy data. The compound has demonstrated quantifiable improvements in vascular tube formation (4–5 fold enhancement) and alveolar structural preservation (12% MLI reduction) in neonatal mouse models [2]. This established in vivo track record reduces experimental uncertainty compared to untested tool compounds and provides reference effect sizes for power analysis in preclinical study design.

LPA2-Mediated Cancer Cell Signaling and Proliferation Studies

Investigators studying LPA2-driven oncogenic signaling, particularly in colorectal cancer (HCT-116) and triple-negative breast cancer models, should utilize H2L5186303 to interrogate LPA2-specific contributions to Erk activation, cell proliferation, and motility . The compound's functional antagonism of LPA2-mediated Erk signaling provides a direct mechanistic link between receptor blockade and downstream pathway modulation, enabling dissection of LPA2-dependent versus LPA2-independent oncogenic mechanisms.

Comparative Pharmacology Studies Requiring Well-Characterized LPA2 Antagonism

When benchmarking novel LPA2 antagonists or investigating LPA receptor pharmacology, H2L5186303 serves as a reference standard due to its extensively characterized selectivity profile and available comparative data against Ki16425 (pan-LPA antagonist) and GRI977143 (LPA2 agonist) [1]. This comparative dataset allows researchers to contextualize new findings within established pharmacological benchmarks and distinguish LPA2 antagonism from LPA2 agonism or pan-LPA inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for H2L5186303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.